

# RKI-1447 Dihydrochloride: A Technical Guide to a Selective ROCK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

RKI-1447 is a potent, cell-permeable, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] As a Type I kinase inhibitor, it functions by competing with ATP for binding to the kinase domain, effectively preventing the phosphorylation of downstream substrates.[1][2][4][5] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[6][7] Overactivity of this pathway is implicated in the progression and metastasis of various cancers, making ROCK a compelling therapeutic target.[1][7][8] RKI-1447 has demonstrated significant anti-invasive and anti-tumor activities in preclinical models, establishing it as a valuable tool for cancer research and a potential clinical candidate.[1][4][5] This guide provides an in-depth overview of the technical data and methodologies associated with RKI-1447.

## **Chemical and Physical Properties**

RKI-1447 is a pyridylthiazole-based urea compound.[9] Its properties are summarized below.

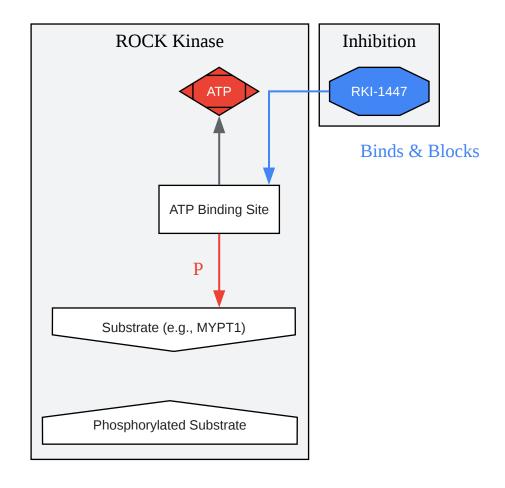


Property	Value	Reference(s)
Chemical Name	1-(3-hydroxybenzyl)-3-(4- (pyridin-4-yl)thiazol-2-yl)urea	[10]
Molecular Formula	C16H14N4O2S	[10][11]
Molecular Weight	326.37 g/mol (Base)	[10][11]
Dihydrochloride M.Wt.	399.29 g/mol	[12]
CAS Number	1342278-01-6 (Base)	[2][11]
Dihydrochloride CAS	1782109-09-4	[13]
Solubility	Soluble in DMSO (to 100 mM) and Water (to 10 mM with warming)	[12]
Purity	≥98%	[12]

### **Mechanism of Action**

RKI-1447 is a Type I kinase inhibitor that binds to the ATP-binding site of ROCK1 and ROCK2. [1][2][3] X-ray crystallography of the RKI-1447/ROCK1 complex reveals that it interacts with both the hinge region and the DFG (Asp-Phe-Gly) motif of the kinase, preventing the conformational changes necessary for kinase activity.[1][4][5] This direct inhibition blocks the transfer of phosphate from ATP to ROCK's downstream substrates.





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**Figure 1.** RKI-1447 binds to the ATP site of ROCK, blocking substrate phosphorylation.

# **Inhibitory Activity and Selectivity**

RKI-1447 is a highly potent inhibitor of both ROCK isoforms, with a slight preference for ROCK2.[1][2][11] It displays significant selectivity for ROCK over other kinases, even at concentrations up to 10  $\mu$ M.[1][2][5]

Table 1: In Vitro Inhibitory Activity of RKI-1447

Target	IC₅₀ Value (nM)	Assay Type	Reference(s)
ROCK1	14.5	Z-Lyte FRET Assay	[1][2][3][11]
ROCK2	6.2	Z-Lyte FRET Assay	[1][2][3][11]



Table 2: Kinase Selectivity Profile of RKI-1447

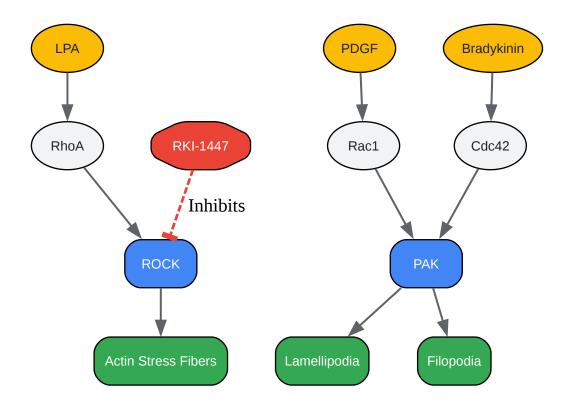
Kinase	% Inhibition at 1 μM RKI- 1447	Reference(s)
PKA	85.5%	[3]
PKN1/PRK1	80.5%	[3]
p70S6K	61.9%	[3]
AKT1	56.0%	[3]
MRCKα	50.4%	[3]
MEK	No effect (at 10 μM)	[1][2][5]
S6 Kinase	No effect (at 10 μM)	[1][2][5]

# Pharmacological Effects In Vitro Effects

RKI-1447 effectively suppresses ROCK signaling in various cancer cell lines. This leads to the inhibition of key cellular processes that drive cancer progression.

- Inhibition of Substrate Phosphorylation: RKI-1447 treatment leads to a dose-dependent decrease in the phosphorylation of key ROCK substrates, Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1), without affecting the total protein levels.[1]
   [2][5][14]
- Selective Cytoskeletal Reorganization: The inhibitor specifically blocks ROCK-mediated
  formation of actin stress fibers induced by stimuli like lysophosphatidic acid (LPA).[1][4] It
  does not affect the formation of lamellipodia or filopodia, which are mediated by the Rac/PAK
  and Cdc42/PAK pathways, respectively, highlighting its selectivity.[1][4][5]
- Anti-Metastatic Properties: RKI-1447 significantly inhibits the migration, invasion, and anchorage-independent growth of breast cancer and colorectal carcinoma cells.[1][15]





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Figure 2. Selective inhibition of ROCK-mediated cytoskeletal reorganization by RKI-1447.

# **In Vivo Efficacy**

RKI-1447 has demonstrated significant anti-tumor activity in various animal models.

Table 3: Summary of In Vivo Antitumor Activity of RKI-1447



Cancer Model	Animal Model	Dosage & Administration	Outcome	Reference(s)
Breast Cancer	MMTV/neu transgenic mice	200 mg/kg, i.p. daily for 14 days	Inhibited tumor growth by 87%; tumors were 7.7- fold smaller	[1][3]
Colorectal Carcinoma (CRC)	Xenograft model	100 mg/kg, i.p. every 3 days for 14 days	Efficiently blocked CRC tumor growth	[13][15]
Neuroblastoma	In vivo models	Not specified	Decreased growth, increased cell death, and inhibited N-MYC	[16]

# Key Experimental Methodologies In Vitro Kinase Inhibition Assay (Z-Lyte FRET)

This assay measures the inhibitory potential of RKI-1447 against ROCK1 and ROCK2.

- Reaction Setup: Prepare a 15 μL reaction volume containing 5 ng of enzyme (ROCK1 or ROCK2) in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, and 0.01% Brij-35.[3]
- Compound Addition: Add RKI-1447 at various concentrations (typically an 8-point dilution series performed in duplicate).[3]
- Substrate & ATP: Add the appropriate peptide substrate (1.5 μM for ROCK1, 2 μM for ROCK2) and ATP (12.5 μM for ROCK1, 50 μM for ROCK2).[3]
- Incubation: Incubate the reaction for 1 hour at room temperature.[3]
- Detection: Measure the FRET signal according to the manufacturer's protocol to determine the extent of phosphorylation.



Analysis: Calculate IC<sub>50</sub> values from the dose-response curves.[3]

### **Western Blotting for Phospho-protein Analysis**

This method is used to assess the effect of RKI-1447 on the phosphorylation of ROCK substrates within cells.

- Cell Culture & Treatment: Plate cancer cells (e.g., MDA-MB-231, H1299) and allow them to adhere.[1][14] Treat cells with vehicle or varying concentrations of RKI-1447 for a specified time (e.g., 1 hour).[4]
- Lysis: Lyse the cells in an appropriate buffer to extract total protein.
- Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
- SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against phospho-MYPT-1, phospho-MLC-2, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).
- Secondary Antibody & Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.

## **Cell Migration Assay (Scratch-Wound Healing)**

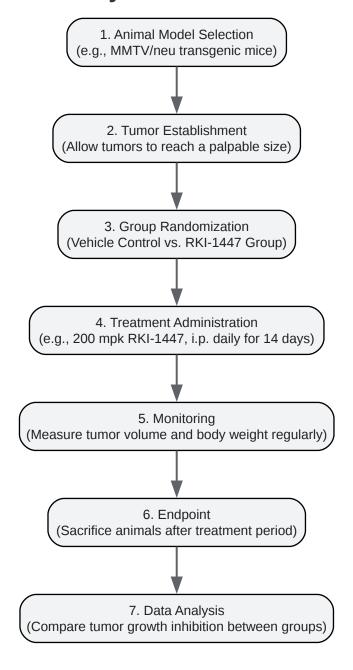
This assay evaluates the effect of RKI-1447 on cancer cell migration.

- Cell Seeding: Grow cells (e.g., MDA-MB-231) to confluence in a culture plate.[1]
- Wound Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile pipette tip.
- Treatment: Wash the cells to remove debris and add fresh media containing vehicle or different concentrations of RKI-1447.[1]



- Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 24, 48 hours).
- Analysis: Measure the area of the wound at each time point to quantify the rate of cell
  migration into the empty space. Compare the closure rate between treated and untreated
  cells.

# **In Vivo Antitumor Study Workflow**



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Figure 3. A typical experimental workflow for in vivo efficacy studies of RKI-1447.

#### Conclusion

RKI-1447 is a well-characterized, potent, and selective dual inhibitor of ROCK1 and ROCK2.[1] [5] Its ability to specifically disrupt the Rho/ROCK signaling cascade, thereby inhibiting cancer cell migration, invasion, and in vivo tumor growth, makes it an invaluable research tool.[1][15] The comprehensive data on its mechanism, potency, selectivity, and preclinical efficacy provide a solid foundation for further investigation into its therapeutic potential in oncology and other diseases driven by aberrant ROCK signaling.[1][5]

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